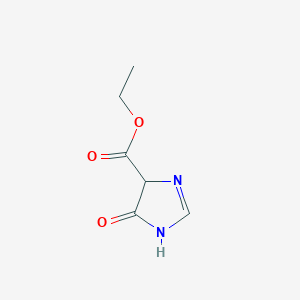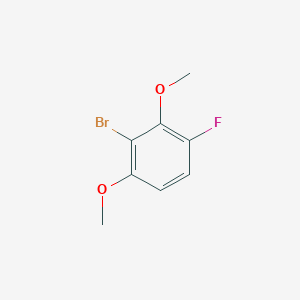
2-Bromo-4-fluoro-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,3-dimethoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the fluorination of 1,3-dimethoxybenzene followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where the bromine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring susceptible to nucleophilic attack.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Fluorination: Selectfluor or other fluorinating agents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the electrophile or nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated compounds or reduced aromatic rings.
Applications De Recherche Scientifique
2-Bromo-4-fluoro-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-1,3-dimethoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy groups activate the aromatic ring towards electrophilic attack, while the bromine and fluorine atoms direct the incoming electrophile to specific positions on the ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-dimethoxybenzene: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3-dimethoxybenzene: Similar structure but lacks the bromine atom.
2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of methoxy groups.
Uniqueness
2-Bromo-4-fluoro-1,3-dimethoxybenzene is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H8BrFO2 |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
3-bromo-1-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Clé InChI |
OQQIDHUGGWWETL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



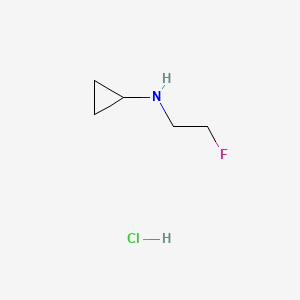
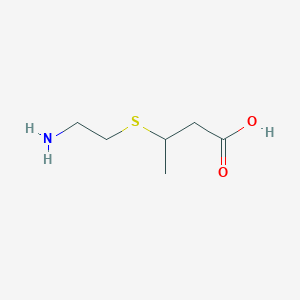

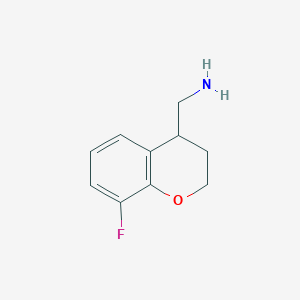


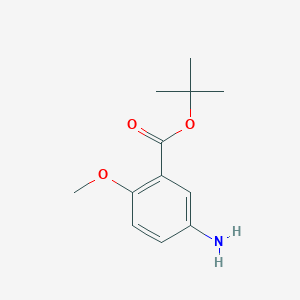
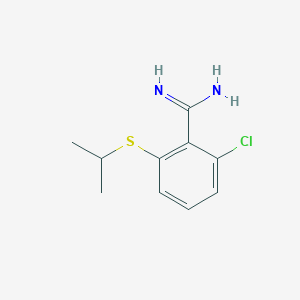
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
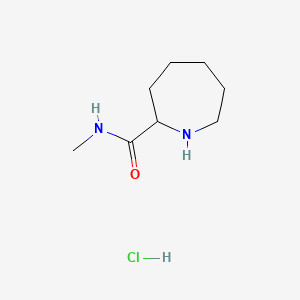
amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
